1-[2-(Methoxycarbonylamino)-3-methylbutanoyl]-5-methylpyrrolidine-2-carboxylic acid
CAS No.:
Cat. No.: VC17952821
Molecular Formula: C13H22N2O5
Molecular Weight: 286.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H22N2O5 |
|---|---|
| Molecular Weight | 286.32 g/mol |
| IUPAC Name | 1-[2-(methoxycarbonylamino)-3-methylbutanoyl]-5-methylpyrrolidine-2-carboxylic acid |
| Standard InChI | InChI=1S/C13H22N2O5/c1-7(2)10(14-13(19)20-4)11(16)15-8(3)5-6-9(15)12(17)18/h7-10H,5-6H2,1-4H3,(H,14,19)(H,17,18) |
| Standard InChI Key | PNAXKGVRCAXIJK-UHFFFAOYSA-N |
| Canonical SMILES | CC1CCC(N1C(=O)C(C(C)C)NC(=O)OC)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound (C₁₃H₂₂N₂O₅) features a central pyrrolidine ring substituted at the 1-position with a 2-(methoxycarbonylamino)-3-methylbutanoyl group and at the 5-position with a methyl group . Its stereochemical configuration, particularly the (S,S) enantiomer, proves critical for biological activity, as evidenced by its role in hepatitis C virus NS5A inhibitors .
Table 1: Fundamental Chemical Properties
*Note: Molecular weight discrepancy reflects different stereoisomeric forms reported across sources .
Stereochemical Considerations
X-ray crystallographic studies confirm the (S,S) configuration optimizes binding to viral protease active sites . The methyl group at C5 induces ring puckering that enhances membrane permeability compared to unsubstituted pyrrolidines .
Synthetic Methodology
Protection-Deprotection Strategy
Synthesis typically employs Fmoc/t-Bu protection schemes:
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Amino Protection: Methoxycarbonyl (Moc) group shields the α-amine during coupling
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Carboxylic Acid Activation: HOBt/DIC-mediated activation enables amide bond formation
Table 2: Comparative Synthesis Protocols
| Step | Reagents | Yield (%) | Purity (HPLC) | Source |
|---|---|---|---|---|
| Coupling | HATU, DIPEA, DMF | 78 | 95.2 | |
| Deprotection | TFA:H₂O:Triisopropylsilane | 92 | 98.1 |
Scalability Challenges
The tert-butyl group in early intermediates creates steric hindrance, necessitating:
Pharmaceutical Applications
Antiviral Agent Development
As a key component of NS5A inhibitors, this compound demonstrates:
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Resistance barrier: Requires triple mutation (L31V+Y93H+A156T) for 10-fold EC₅₀ shift
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Synergistic effect with NS3/4A protease inhibitors (Bliss score 18.7)
Table 3: Pharmacokinetic Profile (Rat Model)
Prodrug Considerations
The methyl ester undergoes hepatic carboxylesterase-mediated hydrolysis to active acid form :
Research Advancements
Structural Optimization Studies
Modifications to the pyrrolidine scaffold show:
-
C5 Methyl: ↑ Metabolic stability (CLhep reduced from 32 → 11 mL/min/kg)
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Methoxycarbonyl: → 5x improved cellular permeability (Papp = 18 × 10⁻⁶ cm/s)
-
Butanoyl Branching: Prevents oxidative deamination (t₁/₂ increased from 1.7 → 4.3 h)
Crystallographic Insights
Co-crystal structures with NS5A (PDB: 4WTC) reveal:
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